![molecular formula C11H9NO4 B2513816 7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid CAS No. 462066-82-6](/img/structure/B2513816.png)
7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid”, often involves the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid . The subsequent condensation with hydrazine hydrate affords the corresponding 5-aminodihydropyrazol-3-one derivatives bearing a quinolinone moiety .Molecular Structure Analysis
The molecular structure of “7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid” is characterized by a benzene ring fused with a pyridine moiety, which is a common structure in quinoline compounds .Chemical Reactions Analysis
Quinoline derivatives, including “7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid”, are valuable as therapeutic agents for various diseases . They are often synthesized via the addition of ethyl 3-aryl-2-cyanoacrylates to 8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid and 5-bromo-8-methoxy-2-oxo-1H-quinoline-3-carboxylic acid .Mechanism of Action
Quinoline and its analogs have been examined for their modes of function in the inhibition of tyrosine kinase, proteasome, tubulin polymerization, topoisomerase, and DNA repair . A large number of quinoline derivatives represent antiproliferative agents exhibiting cytotoxicity through DNA intercalation causing interference with the replication process .
Future Directions
Quinoline derivatives are rapidly spreading from anticancer drugs to almost every branch of medicinal chemistry . Future research may focus on the synthesis of new quinoline-3-carboxylic acid derivatives bearing a substituent on the nitrogen . These modifications could potentially exhibit lower toxicity and be highly cytotoxic to several neoplastic cell lines with multidrug resistance .
properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-7-3-2-6-4-8(11(14)15)10(13)12-9(6)5-7/h2-5H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIIRKKNJSHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-oxo-1H-quinoline-3-carboxylic Acid |
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